molecular formula C10H8BrF3O B14020830 4-Bromo-2-cyclopropoxy-1-(trifluoromethyl)benzene

4-Bromo-2-cyclopropoxy-1-(trifluoromethyl)benzene

Cat. No.: B14020830
M. Wt: 281.07 g/mol
InChI Key: YJKGYOCVLRCPSN-UHFFFAOYSA-N
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Description

4-Bromo-2-cyclopropoxy-1-(trifluoromethyl)benzene is a substituted aromatic compound featuring a bromine atom, a cyclopropoxy group, and a trifluoromethyl group on a benzene ring. This structural combination imparts unique electronic and steric properties, making it valuable in synthetic chemistry, particularly in pharmaceutical and agrochemical research. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the cyclopropoxy group introduces steric hindrance and conformational rigidity, influencing reactivity in substitution and coupling reactions .

Properties

Molecular Formula

C10H8BrF3O

Molecular Weight

281.07 g/mol

IUPAC Name

4-bromo-2-cyclopropyloxy-1-(trifluoromethyl)benzene

InChI

InChI=1S/C10H8BrF3O/c11-6-1-4-8(10(12,13)14)9(5-6)15-7-2-3-7/h1,4-5,7H,2-3H2

InChI Key

YJKGYOCVLRCPSN-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=C(C=CC(=C2)Br)C(F)(F)F

Origin of Product

United States

Preparation Methods

The synthesis of 4-Bromo-2-cyclopropoxy-1-(trifluoromethyl)benzene typically involves the following steps:

Chemical Reactions Analysis

4-Bromo-2-cyclopropoxy-1-(trifluoromethyl)benzene undergoes various chemical reactions, including:

Scientific Research Applications

4-Bromo-2-cyclopropoxy-1-(trifluoromethyl)benzene has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Bromo-2-cyclopropoxy-1-(trifluoromethyl)benzene involves its interaction with specific molecular targets. The presence of the bromine, cyclopropoxy, and trifluoromethyl groups allows the compound to interact with enzymes and receptors, modulating their activity. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Effects

The table below compares key structural analogs of 4-Bromo-2-cyclopropoxy-1-(trifluoromethyl)benzene, highlighting substituent variations and their implications:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
This compound Br (4), cyclopropoxy (2), CF₃ (1) C₁₀H₈BrF₃O 281.08* High steric hindrance; potential intermediate for pharmaceuticals and agrochemicals.
4-Bromo-1-methyl-2-(trifluoromethyl)benzene Br (4), CH₃ (1), CF₃ (2) C₈H₆BrF₃ 239.03 Boiling point: 181.8°C; used in APIs due to trifluoromethyl-enhanced stability .
1-Bromo-2-(methylsulfonyl)-4-(trifluoromethyl)benzene Br (1), SO₂CH₃ (2), CF₃ (4) C₈H₆BrF₃O₂S 303.15 Methylsulfonyl group enhances electrophilicity; used in medicinal chemistry .
4-Bromo-2-fluoro-1-(trifluoromethoxy)benzene Br (4), F (2), OCF₃ (1) C₇H₃BrF₄O 275.00 Fluorine increases electronegativity; trifluoromethoxy improves metabolic resistance .
4-Bromo-2-chloro-1-(trifluoromethoxy)benzene Br (4), Cl (2), OCF₃ (1) C₇H₃BrClF₃O 290.45 Chloro group acts as a leaving block; used in cross-coupling reactions .
4-Azido-1-bromo-2-(trifluoromethyl)benzene Br (1), N₃ (4), CF₃ (2) C₇H₃BrF₃N₃ 258.02 Azido group enables click chemistry; applications in bioconjugation .

*Calculated molecular weight based on elemental composition.

Reactivity and Electronic Effects

  • Trifluoromethyl Group : Present in all compared compounds, this electron-withdrawing group stabilizes the aromatic ring via inductive effects, directing electrophilic substitution to meta/para positions .
  • Cyclopropoxy vs. Methylsulfonyl : The cyclopropoxy group in the target compound introduces significant steric hindrance compared to the planar methylsulfonyl group in . This hindrance may slow nucleophilic attacks but enhance regioselectivity .
  • Halogen Substituents : Bromine (in all compounds) facilitates Suzuki couplings, while chlorine () and fluorine () modify electronic density and reaction rates. Fluorine’s high electronegativity increases oxidative stability .

Research Findings and Trends

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